molecular formula C11H10N2 B2910462 2-(o-Tolyl)pyrazine CAS No. 87537-41-5

2-(o-Tolyl)pyrazine

Cat. No. B2910462
CAS RN: 87537-41-5
M. Wt: 170.215
InChI Key: LPBGXCVUYBNYLT-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyrazine is a chemical compound with the molecular formula C11H10N2 . It is a derivative of pyrazine, a basic structure in many pharmaceuticals and organic materials .


Molecular Structure Analysis

The molecular structure of 2-(o-Tolyl)pyrazine consists of a pyrazine ring attached to a tolyl group. Pyrazine is a six-membered heterocyclic compound with two nitrogen atoms . The tolyl group is a methyl-substituted phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(o-Tolyl)pyrazine are not detailed in the search results, pyrazine derivatives are known to exhibit a wide range of chemical properties . For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .


Physical And Chemical Properties Analysis

Pyrazine, the core structure of 2-(o-Tolyl)pyrazine, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

Scientific Research Applications

Lithium-Ion Batteries

Pyrazine derivatives have been used in the construction of organic cathode materials for high-rate and long-lifetime lithium-ion batteries . The fully conjugated multi-pyrazine-based structure provides abundant redox-active sites for high Li-storage capacity. It strengthens π–π interactions, leading to rapid electron transfer and ideal structural stability .

Synthesis of Heterocyclic Compounds

Pyrazine compounds are synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . This method has been used for the synthesis of various heterocyclic compounds.

Medicinal Chemistry

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been isolated from various sources including plants, microbes, soil, and marine life .

Drug Discovery

Pyrazine and phenazine heterocycles have been used as platforms for total synthesis and drug discovery . These heterocycles possess distinct chemical reactivity profiles and have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .

Fluorescent Probes

Some pyrazine derivatives have been used as fluorescent probes . These compounds can be customized by simply tailoring functional groups, thus endowing them with structural diversity and adjustable electrochemical performance .

Structural Units of Polymers

Pyrazine derivatives have been incorporated into polymers for use in solar cells . These compounds offer promise in the field of materials science and engineering .

properties

IUPAC Name

2-(2-methylphenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBGXCVUYBNYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)pyrazine

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